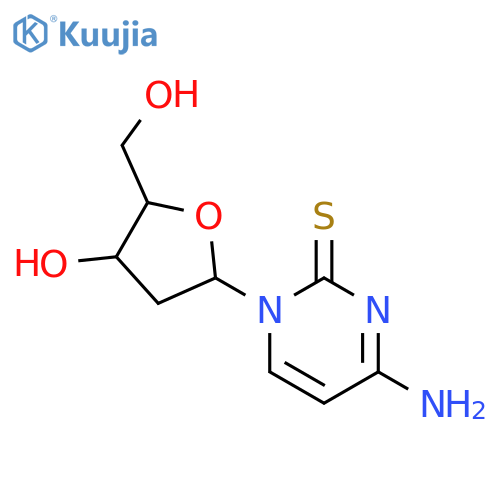Cas no 169557-13-5 (2-Thio-2’-deoxy Cytidine)

2-Thio-2’-deoxy Cytidine structure
商品名:2-Thio-2’-deoxy Cytidine
2-Thio-2’-deoxy Cytidine 化学的及び物理的性質
名前と識別子
-
- 2-thio-2'-deoxycytidine
- 2-Thio-2’-deoxy Cyti
- 2-Thio-2’-deoxy Cytidine
- 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione
- 2'-Deoxy-2-thiocytidine
- 2-Thio-2 inverted exclamation mark -deoxy Cytidine
- 169557-13-5
- 2-Thio-2'-deoxy Cytidine
- DTXSID10858473
- 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione
-
- インチ: InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16)/t5-,6-,8-/m1/s1
- InChIKey: WMLHZFBXLAULRZ-ATRFCDNQSA-N
- ほほえんだ: C1C(C(OC1N2C=CC(=NC2=S)N)CO)O
計算された属性
- せいみつぶんしりょう: 243.06800
- どういたいしつりょう: 243.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 123Ų
じっけんとくせい
- PSA: 125.62000
- LogP: 0.41670
2-Thio-2’-deoxy Cytidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T350050-100mg |
2-Thio-2’-deoxy Cytidine |
169557-13-5 | 100mg |
$1642.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473342-10 mg |
2-Thio-2’-deoxy Cytidine, |
169557-13-5 | 10mg |
¥2,858.00 | 2023-07-11 | ||
| TRC | T350050-250mg |
2-Thio-2’-deoxy Cytidine |
169557-13-5 | 250mg |
$ 3000.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473342-10mg |
2-Thio-2’-deoxy Cytidine, |
169557-13-5 | 10mg |
¥2858.00 | 2023-09-05 | ||
| TRC | T350050-10mg |
2-Thio-2’-deoxy Cytidine |
169557-13-5 | 10mg |
$207.00 | 2023-05-17 |
2-Thio-2’-deoxy Cytidine 関連文献
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
169557-13-5 (2-Thio-2’-deoxy Cytidine) 関連製品
- 13239-97-9(2-Thiocytidine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
